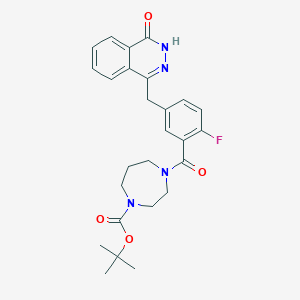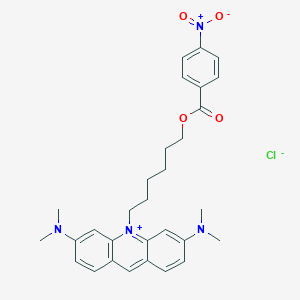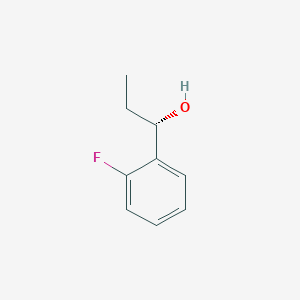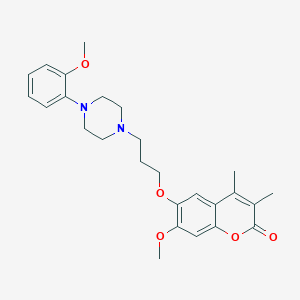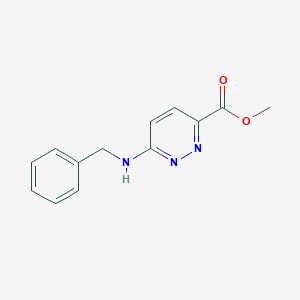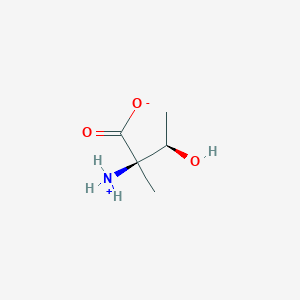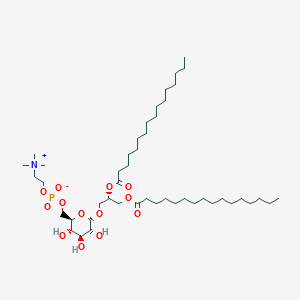
Ggpl-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ggpl-I is a protein that has recently gained attention in the scientific community due to its potential applications in various research fields. This protein is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
Ggpl-I has been shown to have various applications in scientific research. One of the most significant applications is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Ggpl-I is not fully understood. However, it is known that this compound binds to specific receptors on the surface of cells, which triggers a signaling pathway that leads to the inhibition of cell growth. Additionally, this compound has been shown to activate the immune system, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and activate the immune system. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ggpl-I in lab experiments is its specificity. This compound binds to specific receptors on the surface of cells, making it a highly targeted and specific treatment. Additionally, this compound has been shown to have low toxicity, making it a safe treatment option.
However, there are also limitations to using this compound in lab experiments. One of the limitations is the cost of producing the protein. The recombinant DNA technology used to synthesize this compound is expensive and time-consuming. Additionally, this compound has a short half-life, meaning that it degrades quickly in the body.
Orientations Futures
There are many future directions for the study of Ggpl-I. One potential direction is the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurology and immunology.
Conclusion
In conclusion, this compound is a protein that has significant potential in scientific research. Its specificity and low toxicity make it a promising treatment option for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
Ggpl-I is synthesized using a recombinant DNA technology. The gene that codes for the protein is inserted into a bacterial expression vector, which is then transformed into a bacterial host. The host bacteria then produce the protein, which is purified using chromatography techniques.
Propriétés
| 158227-74-8 | |
Formule moléculaire |
C46H90NO13P |
Poids moléculaire |
896.2 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO13P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-41(48)55-36-39(59-42(49)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)37-56-46-45(52)44(51)43(50)40(60-46)38-58-61(53,54)57-35-34-47(3,4)5/h39-40,43-46,50-52H,6-38H2,1-5H3/t39-,40-,43-,44+,45-,46+/m1/s1 |
Clé InChI |
PUKYWOBGIWMIEA-TYOYAZAFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
6'-O-phosphocholineglucopyranosyl-(1'-3)-1,2-dipalmitoyl GGPL-I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


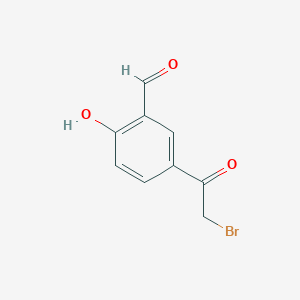

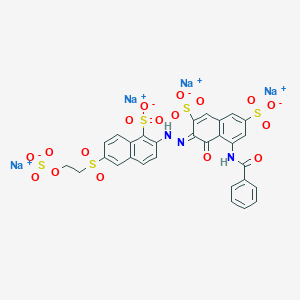
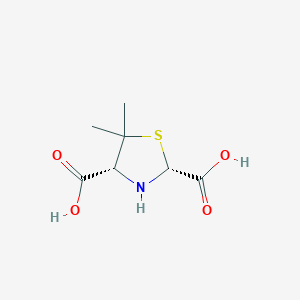

![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)

